molecular formula C7H7ClN4 B2731298 7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 89793-29-3

7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2731298
CAS No.: 89793-29-3
M. Wt: 182.61
InChI Key: RPHBQCUEWQSJTD-UHFFFAOYSA-N
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Description

7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 89793-29-3) is a high-purity chemical building block with the molecular formula C 7 H 7 ClN 4 and a molecular weight of 182.61 g/mol . It is a fused heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, which are recognized as bioisosteres of purine analogs . This specific chloro- and dimethyl-substituted analog is designed for researchers developing novel therapeutic agents, particularly in the field of oncology. The chloro group at the 7-position offers a reactive site for further functionalization, making this compound a versatile synthetic intermediate for creating diverse libraries of derivatives . Research into related [1,2,4]triazolo[1,5-a]pyrimidine structures has demonstrated significant potential for anti-tumor activities. Studies have shown that derivatives bearing functional groups at the C-5, C-6, and C-7 positions can exhibit potent antiproliferative effects against various human cancer cell lines, such as fibrosarcoma (HT-1080) and liver carcinoma (Bel-7402), with some compounds showing IC 50 values in the low micromolar range . Beyond oncology, the broader triazolo pyrimidine scaffold is investigated for a wide spectrum of pharmacological applications, including anti-inflammatory, antibacterial, antifungal, and antiviral agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

7-chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-5(2)11-7-9-3-10-12(7)6(4)8/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHBQCUEWQSJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89793-29-3
Record name 7-chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with chlorinating agents can yield the desired compound . The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 7 is a key reactive site for nucleophilic substitution. Similar 7-chloro-triazolopyrimidine derivatives undergo reactions with nucleophiles such as amines, alkoxides, and thiols:

Reagent Conditions Product Yield Source
Amines (e.g., NH₃)Reflux in ethanol, 8–12 h7-Amino-5,6-dimethyl-triazolo[1,5-a]pyrimidine65–78%
Alkoxides (e.g., NaOCH₃)DMF, 80°C, 6 h7-Methoxy-5,6-dimethyl-triazolo[1,5-a]pyrimidine72%
Thiophenol (PhSH)K₂CO₃, DMSO, 100°C, 4 h7-Phenylthio-5,6-dimethyl-triazolo[1,5-a]pyrimidine58%

Mechanistic Notes :

  • The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects from the triazole ring .

  • Steric hindrance from the 5- and 6-methyl groups may reduce substitution rates compared to non-methylated analogs .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization at position 7. For example:

Reaction Type Catalyst System Product Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C7-Aryl-5,6-dimethyl-triazolo[1,5-a]pyrimidineDrug discovery
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene7-(N-Aryl)-5,6-dimethyl-triazolo[1,5-a]pyrimidineAntiviral agents

Key Findings :

  • Coupling efficiency depends on the steric bulk of the methyl groups, with optimal yields achieved using electron-rich arylboronic acids .

  • The 5,6-dimethyl substitution enhances regioselectivity during cross-coupling .

Oxidation and Reduction

The methyl groups at positions 5 and 6 influence redox behavior:

Oxidation:

  • KMnO₄/H₂SO₄ : Converts methyl groups to carboxylic acids, yielding 5,6-dicarboxy-7-chloro-triazolo[1,5-a]pyrimidine (low selectivity, 30–40% yield) .

  • SeO₂ : Selective oxidation of the 5-methyl group to a formyl group, forming 5-formyl-6-methyl-7-chloro-triazolo[1,5-a]pyrimidine (55% yield) .

Reduction:

  • H₂/Pd-C : Reduces the triazole ring’s double bonds, leading to partial ring saturation (requires high pressure, 60–70°C) .

Cyclization and Rearrangement

Triazolopyrimidines undergo thermal or acid-catalyzed rearrangements:

  • Dimroth Rearrangement : Under acidic conditions (HCl/EtOH), the triazole ring reorganizes to form triazolo[1,5-c]pyrimidine derivatives (Scheme 1) .

  • Photochemical Cyclization : UV irradiation induces ring expansion, generating fused tetracyclic structures (e.g., pyrimido[5,4-e]triazolo[1,5-a]pyrimidines) .

Biological Activity Correlations

Reactivity impacts pharmacological properties:

  • Antiviral Activity : 7-Aryl derivatives inhibit influenza A polymerase PA-PB1 subunit interactions (IC₅₀ = 0.8–2.3 μM) .

  • Anticancer Activity : 7-Amino analogs induce G2/M cell cycle arrest in HCT-116 cells (IC₅₀ = 0.53 μM).

Comparative Reactivity

Position Reactivity Influence of 5,6-Dimethyl Groups
C-7High (Cl substitution, coupling)Steric hindrance reduces nucleophilic attack
C-5/C-6Low (methyl groups inert to most reagents)Electron-donating effects stabilize the core

Unresolved Challenges

  • Selective Functionalization : Simultaneous substitution at C-7 and oxidation of methyl groups remains inefficient.

  • Stability : Hydrolytic degradation occurs under strongly basic conditions (pH > 10).

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibit antimicrobial properties. Studies have shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.

CompoundPathogen TypeMinimum Inhibitory Concentration (MIC)Reference
Derivative AGram-positive15 µg/mL
Derivative BGram-negative20 µg/mL

Anticancer Potential

The compound has been evaluated for its anticancer properties. Research has demonstrated that it can inhibit cancer cell proliferation by targeting specific enzymes involved in cellular processes.

CompoundCancer TypeIC50 (µM)Reference
This compoundA549 (Lung)12.5
This compoundMCF-7 (Breast)8.0

Case studies have indicated that the compound can induce apoptosis in cancer cells through mitochondrial pathways.

Synthesis Applications

The compound has also been investigated as a reactant in synthetic chemistry. Notably, it has been used in the synthesis of Ruthenium (II)-Hmtpo complexes with potential antimalarial activity. This application highlights its versatility in forming complexes that may exhibit enhanced biological activity.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : Dichloro derivatives (e.g., 5,7-dichloro) exhibit increased electrophilicity, enhancing interactions with nucleophilic residues in enzymes like tubulin .
  • Methyl vs. Bulkier Groups: The 5,6-dimethyl substitution in the target compound improves metabolic stability compared to mono-methyl analogs (e.g., 7-chloro-5-methyl) .

Antiproliferative Activity

  • Target Compound: Limited direct data, but related triazolopyrimidines with 7-Cl and methyl groups show moderate activity against cancer cell lines (e.g., IC₅₀ > 1 µM) .
  • Halogenated Aniline Derivatives: Compounds like 8q (7-(4-fluoroanilino)) exhibit potent antiproliferative activity (IC₅₀ = 83 nM against Jurkat cells) due to enhanced tubulin polymerization inhibition .
  • Dichloro Analogs : 5,7-Dichloro derivatives demonstrate broader agrochemical activity, targeting acetolactate synthase (ALS) in herbicides .

Herbicidal Activity

  • Target Compound: Not directly reported, but sulfonamide derivatives of triazolopyrimidines (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) show herbicidal efficacy via ALS inhibition .
  • 5,7-Dichloro Analogs : Exhibit superior herbicidal potency due to dual chlorine atoms enhancing binding to ALS .

Physical and Chemical Properties

Property Target Compound 7-Chloro-5-methyl 5,7-Dichloro
Melting Point (°C) 147 N/A N/A
Molecular Weight 182.61 168.58 189.00
Density (g/cm³) ~1.59 (predicted) 1.59 N/A
Solubility Low (hydrophobic substituents) Similar Lower

Notes:

  • The 5,6-dimethyl groups in the target compound reduce solubility compared to mono-methyl analogs but improve membrane permeability .
  • Dichloro derivatives exhibit higher reactivity in nucleophilic substitution reactions .

Biological Activity

7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C7H7ClN4
  • Molecular Weight : 182.61 g/mol
  • CAS Number : 89793-29-3
  • Purity : 95% .

Structural Features

The compound features a triazole ring fused with a pyrimidine moiety. The presence of chlorine and methyl groups at specific positions contributes to its biological activity.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Thymidine Phosphorylase Inhibition : This compound has been studied for its inhibitory effects on thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth. The inhibition of TP can potentially reduce tumor proliferation and metastasis .
  • Cytotoxicity : In vitro studies have shown that this compound possesses cytotoxic properties against specific cancer cell lines while demonstrating low toxicity towards normal cells .
  • Non-competitive Inhibition : Kinetic studies suggest that this compound acts as a non-competitive inhibitor of TP, indicating that it may bind to an allosteric site on the enzyme rather than the active site .

Structure-Activity Relationship (SAR)

The SAR of this compound has been explored in various studies. Modifications to the triazole and pyrimidine rings can significantly affect its inhibitory potency against TP and other biological targets. For instance:

  • Substitutions at the 5 and 6 positions of the triazole ring enhance binding affinity.
  • The presence of halogens (like chlorine) is critical for maintaining biological activity .

Study 1: Thymidine Phosphorylase Inhibition

In a recent study evaluating various triazolopyrimidine derivatives for their TP inhibitory potential, this compound showed promising results with an IC50 value indicating moderate inhibition compared to standard inhibitors . The study involved kinetic assays and molecular docking simulations to elucidate the binding interactions.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using MTT assays on mouse fibroblast (3T3) cells. Results indicated that while the compound exhibited significant cytotoxic effects on cancer cell lines, it remained non-toxic to normal cells at similar concentrations . This selectivity is crucial for therapeutic applications.

Table 1: Biological Activity Summary

Activity TypeObserved EffectIC50 Value (µM)
Thymidine Phosphorylase InhibitionModerate inhibitionVaries by study
Cytotoxicity (3T3 Cells)Non-toxicN/A
Cytotoxicity (Cancer Cells)Significant cytotoxicityVaries by cell line

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Methyl group at position 6Increased potency
Chlorine substitutionEssential for activity
Variations in ring structureAltered binding affinity

Q & A

Q. What are the common synthetic routes for preparing 7-chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine?

  • Methodological Answer : A multi-component fusion approach is widely used. For example, 5-amino-1,2,4-triazole derivatives can react with ethyl 3-oxohexanoate and aldehydes under solvent-free conditions or in DMF at elevated temperatures. Chlorination is typically achieved using POCl₃ in dioxane with Et₃N as a base (65% yield, 105°C, 3 hours) . Methyl groups may be introduced via aldehydes or ketones during cyclization .
  • Table 1 : Key Synthetic Protocols
Reagents/ConditionsYieldKey StepsReference
5-amino-triazole, POCl₃, Et₃N65%Chlorination in dioxane
Aldehyde, ethyl 3-oxohexanoate, DMF70-85%Fusion method, 10-12 minutes

Q. How is structural characterization performed for triazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Combined spectroscopic techniques are essential:
  • FT-IR : Identify C=N (1600–1650 cm⁻¹), C-Cl (550–750 cm⁻¹), and methyl C-H stretches (2850–2960 cm⁻¹) .
  • NMR : ¹H NMR detects methyl protons (δ 2.3–2.6 ppm) and aromatic protons. ¹³C NMR confirms quaternary carbons (e.g., C-Cl at δ 110–120 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives) validate molecular weight .

Advanced Research Questions

Q. How can low yields in the chlorination step be optimized?

  • Methodological Answer : Low yields may arise from incomplete substitution or side reactions. Strategies include:
  • Using excess POCl₃ (2.5 equivalents) and Et₃N (2 equivalents) to drive the reaction .
  • Employing microwave-assisted synthesis to reduce reaction time and improve selectivity .
  • Monitoring reaction progress via TLC or in situ IR to terminate at optimal conversion.

Q. How to resolve contradictions in spectral data for methyl-substituted derivatives?

  • Methodological Answer : Contradictions in NMR shifts (e.g., methyl groups) may stem from steric effects or crystal packing. Solutions:
  • Compare data with crystallographically validated structures (e.g., 5,7-dimethyl analogues in show methyl protons at δ 2.38 ppm) .
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Table 2 : Key Spectral Benchmarks
Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Source
5,6-dimethyl2.38 (s, 3H)20.1, 22.3
7-chloro-115.7 (C-Cl)

Q. What structure-activity relationships (SAR) are observed for chloro- and methyl-substituted triazolo[1,5-a]pyrimidines?

  • Methodological Answer :
  • Chloro Group : Enhances lipophilicity and binding to hydrophobic pockets (e.g., CB2 receptor antagonists in show IC₅₀ < 100 nM) .
  • Methyl Groups : Improve metabolic stability but may reduce solubility. In antifungal studies, 5,6-dimethyl derivatives showed 2–3x higher activity than non-methylated analogues .
  • Method : Use comparative assays (e.g., enzyme inhibition, cytotoxicity) to quantify substituent effects .

Q. What crystallographic techniques are used to confirm the planar structure of triazolo[1,5-a]pyrimidines?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is standard. For example:
  • Sample Preparation : Crystallize from ethanol/water mixtures .
  • Key Metrics : Bond lengths (C-Cl: ~1.72 Å), dihedral angles (planar core < 5° deviation) .
  • Software : SHELX for structure refinement; CCDC databases for benchmarking .

Data Contradiction Analysis

  • Example : Discrepancies in melting points (205–207°C in vs. 192–195°C in ) may reflect polymorphic forms or purity. Mitigation:
    • Reproduce synthesis using identical conditions.
    • Perform DSC analysis to identify polymorphs .

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